2-(4-Chlorophenyl)-1,4-benzoquinone
Description
Properties
CAS No. |
20307-43-1 |
|---|---|
Molecular Formula |
C12H7ClO2 |
Molecular Weight |
218.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7ClO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H |
InChI Key |
ZYZNNQZZYJAPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursors of 2 4 Chlorophenyl 1,4 Benzoquinone
Established Synthetic Pathways for 2-(4-Chlorophenyl)-1,4-benzoquinone
The creation of this compound has been successfully achieved through several reliable synthetic routes. These methods offer different approaches to constructing the target molecule, each with its own set of precursors and reaction conditions.
Meerwein Arylation Approaches
The Meerwein arylation is a powerful tool for the formation of carbon-carbon bonds, involving the addition of an aryl diazonium salt to an electron-deficient alkene, a reaction often facilitated by a metal salt. wikipedia.org This reaction is particularly relevant for the synthesis of arylated benzoquinones. In this context, an aryldiazonium salt, derived from an aniline (B41778) precursor, reacts with 1,4-benzoquinone (B44022) to introduce the aryl group onto the quinone ring. The reaction is thought to proceed through a radical mechanism initiated by the decomposition of the diazonium salt. wikipedia.org
Recent advancements have focused on making this process more environmentally friendly and efficient. For instance, an electrochemical Meerwein arylation has been developed for the synthesis of aryl-benzoquinone derivatives. nih.gov This method utilizes the direct electrolysis of an aqueous solution containing hydroquinone (B1673460) and an aryldiazonium salt, offering a green and cost-effective alternative by avoiding toxic solvents and catalysts. nih.gov The reaction can be performed in both batch and continuous-flow systems, demonstrating its versatility. nih.gov
The classical Meerwein reaction can also be applied using a heterocyclic diazonium salt, which, after coupling with 1,4-benzoquinone and subsequent reduction and cyclization, can lead to complex heterocyclic systems. nih.gov
Oxidative Routes from Dihydroxybiphenyl Precursors
Another established pathway to this compound involves the oxidation of a corresponding dihydroxybiphenyl precursor. In this approach, the biphenyl (B1667301) backbone is first synthesized, and then the hydroquinone moiety is oxidized to the quinone. The oxidation of hydroquinones to benzoquinones is a facile process and can be achieved using a variety of oxidizing agents. atamanchemicals.comlibretexts.org
The synthesis of the dihydroxybiphenyl precursor itself can be accomplished through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a reliable method for introducing aryl groups. researchgate.net Once the 2-(4-chlorophenyl)hydroquinone is obtained, it can be readily oxidized to the desired this compound.
General Principles and Recent Advances in 1,4-Benzoquinone Synthesis
The synthesis of 1,4-benzoquinones is a cornerstone of organic chemistry due to their prevalence in nature and their utility as synthetic intermediates. researchgate.net Research in this area continues to yield more efficient, selective, and environmentally benign methods.
Oxidation of Phenolic Precursors
The oxidation of phenols represents a direct and common route to 1,4-benzoquinones. jetir.org Phenols can be oxidized using various reagents, with chromic acid being a classic example that produces para-benzoquinone from phenol (B47542). libretexts.org However, due to the harshness of some traditional oxidants, milder and more selective methods are often preferred.
Fremy's salt (potassium nitrosodisulfonate) is a widely used and effective reagent for the oxidation of phenols to quinones. jetir.org Other oxidizing agents employed for this transformation include silver oxide, manganese dioxide, and nitric acid. scielo.br The Teuber reaction, which utilizes Fremy's salt, is particularly useful for synthesizing heterocyclic quinones. researchgate.netjetir.org More recently, green chemistry approaches have been explored, such as the solar chemical synthesis of quinones through the photo-oxygenation of phenols. jetir.org
| Oxidizing Agent | Precursor | Product | Reference |
| Chromic Acid | Phenol | p-Benzoquinone | libretexts.org |
| Fremy's Salt | Phenol | p-Benzoquinone | jetir.org |
| Air/Acidified Potassium Dichromate | Phenol | 1,4-Benzoquinone | youtube.com |
| Potassium Bromate/Sulfuric Acid | Hydroquinone | Quinone | youtube.com |
Oxidative Demethylation Techniques
The oxidative demethylation of 1,4-dimethoxybenzene (B90301) derivatives provides another important pathway to 1,4-benzoquinones. scielo.br This method is particularly valuable when the desired substitution pattern on the quinone ring is first assembled on the more stable dimethoxybenzene precursor.
Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a frequently used oxidant for this transformation, often in a solvent mixture like acetonitrile-water. researchgate.netscielo.br Other reagents, such as silver oxide with nitric acid, have also been employed for oxidative demethylation. scielo.br However, these conditions can sometimes lead to side reactions like nitration of the aromatic ring. scielo.br Researchers have also explored two-step procedures involving initial demethylation with reagents like boron tribromide to form the hydroquinone, followed by oxidation. scielo.br
| Reagent | Precursor | Product | Reference |
| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzene | 1,4-Benzoquinone | researchgate.netscielo.br |
| Silver (II) Oxide/Nitric Acid | Dimethoxy Precursors | Benzoquinones | scielo.br |
| Boron Tribromide then Chlorine/Acetic Acid-Water | Dimethoxy Compounds | Chlorinated Quinones | scielo.br |
Catalytic Methodologies for Arylated Benzoquinones
The development of catalytic methods for the synthesis of arylated benzoquinones has been a significant area of research, aiming for greater efficiency and atom economy. Transition metal catalysts, particularly those based on palladium, have been instrumental in this regard.
Direct C-H arylation of benzoquinones with arylboronic acids, catalyzed by palladium(II) complexes, has emerged as a powerful strategy. researchgate.net These reactions can often be carried out under mild conditions and tolerate a range of functional groups. researchgate.net Iron-catalyzed C-C dehydrogenative coupling reactions have also been developed as an atom-economical approach to synthesize arylquinones from quinones or hydroquinones and electron-rich arenes. rsc.org These methods represent a shift from traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org
| Catalyst System | Reactants | Product | Reference |
| Dicationic Pd(II) | Benzo-fused 1,4-quinones, Arylboronic acids | Arylated quinones | researchgate.net |
| Fe-I2-(NH4)2S2O8 | Quinones/Hydroquinones, Electron-rich arenes | Arylated quinones | rsc.org |
| Palladium Acetate (B1210297)/Silver Nitrate | N,N'-dialkyluracils, Quinones | Coupled products | researchgate.net |
Novel and Sustainable Synthetic Approachesjetir.org
The development of environmentally benign and efficient synthetic routes for this compound is an area of active research. These novel approaches prioritize waste reduction, avoid hazardous materials, and enhance reaction efficiency.
Electrochemical Synthesis : A prominent green chemistry approach involves electrosynthesis. The anodic oxidation of phenols in mixtures of acetonitrile (B52724) and water on lead dioxide electrodes represents a method for generating benzoquinones. jetir.orgscielo.br This technique uses electricity to drive the oxidation, circumventing the need for chemical oxidants that often produce harmful byproducts. academie-sciences.fr The electrochemical generation of a p-benzoquinone intermediate, which then reacts with other species, allows for the synthesis of new symmetric and asymmetric p-benzoquinone derivatives in high yields using green solvents. academie-sciences.fr
Biocatalysis : Biocatalytic methods offer a highly specific and environmentally friendly alternative. Enzymes such as laccases, peroxidases, and S-glutathionyl-hydroquinone reductases can be employed for the synthesis and modification of quinones under mild, aqueous conditions. acs.orgnih.govmdpi.com For instance, S-glutathionyl-hydroquinone reductases, found widely in nature, can catalyze the glutathione-dependent reduction of benzoquinones. nih.gov This biocatalytic route not only promotes sustainability but also opens avenues for creating diverse benzoxazines. acs.org
Catalytic Oxidation : The use of catalysts is another cornerstone of sustainable synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a pathway to aryl-1,4-benzoquinones. scielo.br Additionally, catalytic systems using hydrogen peroxide with catalysts like methyltrioxo rhenium have been developed for the oxidation of phenol derivatives to p-benzoquinones. jetir.orgscielo.br These catalytic methods can be performed in both homogeneous and heterogeneous conditions, with some systems allowing for catalyst recovery and reuse. scielo.br
Table 1: Comparison of Sustainable Synthetic Methods for Benzoquinones
| Synthetic Method | Key Features | Advantages | Relevant Compounds |
|---|---|---|---|
| Electrochemical Synthesis | Anodic oxidation of phenols. jetir.orgscielo.br | Uses electricity as a clean reagent, high yields, green solvents. academie-sciences.fr | Symmetric and asymmetric p-benzoquinone derivatives. academie-sciences.fr |
| Biocatalysis | Use of enzymes like laccases, peroxidases. acs.orgmdpi.com | High specificity, mild aqueous conditions, reduced waste. nih.gov | Benzoxazines, hydroquinones. acs.orgnih.gov |
| Catalytic Oxidation | Palladium-catalyzed cross-coupling, H₂O₂/rhenium systems. scielo.brscielo.br | High conversion, moderate yields, catalyst reusability. scielo.br | Aryl-1,4-benzoquinones, p-benzoquinones. jetir.orgscielo.br |
Strategic Utilization as a Synthetic Intermediate and Building Block
The dual reactivity of this compound, stemming from its electrophilic quinone core and functionalizable chlorophenyl group, establishes it as a valuable synthetic intermediate for creating a diverse array of organic compounds.
Role in the Construction of Complex Organic Moleculessnu.edu.in
The 1,4-benzoquinone moiety is a well-established building block in organic synthesis, primarily due to its reactivity as a dienophile in Diels-Alder reactions and as a Michael acceptor. chemicalbook.comacs.orgrsc.org The reaction of 2-substituted-1,4-benzoquinones, such as 2-(arylsulfinyl)-1,4-benzoquinones, with dienes like cyclopentadiene (B3395910) proceeds with high chemo- and stereoselectivity. acs.orgnih.gov These cycloaddition reactions typically occur at the unsubstituted double bond of the quinone, providing a reliable method for constructing complex polycyclic systems. acs.orgnih.gov
Furthermore, the electrophilic nature of the quinone ring allows for conjugate addition reactions. Amines, for example, can add smoothly to p-quinones in polar solvents at room temperature without the need for a catalyst, leading to the formation of amino-substituted benzoquinones. researchgate.net This reactivity is fundamental to building more elaborate molecular frameworks, including various heterocyclic structures.
Applications in the Synthesis of Specific Target Compounds and Analogsjetir.orgscielo.brrsc.org
The scaffold of this compound is a key component in the synthesis of numerous biologically active molecules and their analogs, particularly in the development of kinase inhibitors for cancer therapy. ed.ac.uk Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is linked to many diseases. ed.ac.uk
The quinone structure is integral to compounds designed as irreversible inhibitors of kinase domains, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). scielo.br For example, 2-(quinazoline-4-ylamino)-1,4-benzoquinones have been synthesized and shown to act as potent covalent-binding inhibitors of VEGFR-2. scielo.br Similarly, the quinazolin-4(3H)-one core, often functionalized with groups like 4-chlorophenyl, is a feature of multi-kinase inhibitors that induce apoptosis in cancer cells. mdpi.com The synthesis of these complex molecules often involves the reaction of a substituted benzoquinone with various heterocyclic amines. The 4-chlorophenyl group itself is a common substituent in potent kinase inhibitors, such as those targeting Src kinase. nih.gov
The versatility of the benzoquinone core is further demonstrated in its use for synthesizing natural product analogs. For instance, it is a precursor for creating structural variants of the marine sponge metabolite ilimaquinone, which possesses biological activity. scielo.br It is also a key intermediate in the synthesis of atovaquone, an antimalarial drug. researchgate.net
Employment in Supramolecular Chemistry as a Planar Building Blockscielo.br
The planar geometry of the 1,4-benzoquinone ring system makes it an excellent candidate for constructing larger, ordered structures in supramolecular chemistry. This planarity facilitates π-π stacking interactions, a type of noncovalent interaction that occurs when aromatic rings bind in a face-to-face or, more commonly, a staggered orientation. libretexts.orgwikipedia.org These interactions, which are a combination of dispersion and electrostatic forces, are fundamental to the self-assembly of supramolecular architectures. libretexts.orgnih.gov
The presence of a chlorine atom on the phenyl ring introduces the potential for halogen bonding. snu.edu.insnu.edu.inresearchgate.net Halogen bonding is a directional, attractive interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, such as an oxygen or nitrogen atom. acs.orgclemson.edu Studies on 2,5-dichloro-1,4-benzoquinone (B146525) have established the existence and nature of C—Cl···O=C halogen bonds in the crystalline state. snu.edu.insnu.edu.inresearchgate.net The interplay of π-π stacking and halogen bonding allows for precise control over the formation of supramolecular assemblies, influencing crystal packing and the properties of the resulting materials. clemson.edu This control is crucial for designing functional materials such as molecular conductors and liquid crystals. snu.edu.in
Reactivity and Reaction Mechanisms of 2 4 Chlorophenyl 1,4 Benzoquinone
Nucleophilic Addition Reactions
As an α,β-unsaturated ketone, 2-(4-chlorophenyl)-1,4-benzoquinone readily undergoes conjugate nucleophilic addition, also known as Michael addition. wikipedia.org The electrophilic carbon atoms of the quinone ring are prime targets for a variety of nucleophiles.
Nitrogen-based nucleophiles, such as the amino groups in amino acids, react with this compound to form covalent adducts. The primary amino groups of amino acids like glycine (B1666218) and the side chains of lysine, arginine, and histidine can act as nucleophiles. nih.govutc.edu The reaction typically involves the addition of the nitrogen atom to one of the unsubstituted carbon atoms of the quinone ring. For instance, studies on the parent 1,4-benzoquinone (B44022) have shown that it binds irreversibly to primary amines on proteins like human serum albumin (HSA). nih.gov This reactivity is enhanced in phosphate-buffered saline (PBS) compared to ammonium (B1175870) carbonate buffer, indicating a dependence on the reaction environment. nih.gov The reaction with an amine initially forms a hydroquinone (B1673460) adduct, which is subsequently oxidized by another molecule of the quinone to the final substituted quinone product.
Sulfur-based nucleophiles, particularly thiols, are highly reactive towards benzoquinones. nih.gov The reactions with compounds like glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC) are notably rapid. nih.govclinpgx.org The high reactivity is attributed to the soft nature of the sulfur atom, making it an excellent nucleophile for the soft electrophilic centers of the quinone ring.
The reaction proceeds via a Michael-type 1,4-addition of the thiol group to an unsubstituted carbon on the quinone ring. researchgate.netmdpi.com This is followed by tautomerization to yield a stable hydroquinone-thiol adduct. researchgate.net The reaction between N-acetyl-p-benzoquinone imine (a related compound) and GSH is extremely fast, with a second-order rate constant of 3.2 x 10⁴ M⁻¹s⁻¹ at pH 7.0 and 25°C. clinpgx.org This reaction produces a glutathione conjugate, an acetaminophen (B1664979) reduction product, and glutathione disulfide. clinpgx.org This highlights that besides acting as a nucleophile, GSH can also act as a reducing agent. nih.gov
| Nucleophile | General Product Type | Reaction Details |
|---|---|---|
| Nitrogen Nucleophiles (e.g., Amino Acids) | Mono- or di-substituted amino-benzoquinones | Addition of the amino group to the quinone ring, followed by oxidation. Can lead to protein modification. nih.govresearchgate.net |
| Sulfur Nucleophiles (e.g., Glutathione, NAC) | Thioether-hydroquinone adducts | Rapid Michael-type 1,4-addition of the thiol group. researchgate.netmdpi.com Can be followed by oxidation of the adduct. |
The regioselectivity of nucleophilic addition to substituted benzoquinones is influenced by both electronic and steric factors. For a 2-substituted-1,4-benzoquinone like this compound, nucleophilic attack can potentially occur at positions 3, 5, or 6. It is generally accepted that for quinones with an electron-donating substituent, the most reactive position is C-5. researchgate.netdoaj.org Conversely, for those with an electron-accepting group, attack at C-6 or C-3 is favored. researchgate.net
In acidic conditions, the regioselectivity can be altered. Protonation of a carbonyl oxygen can increase the electrophilicity of the adjacent C-6 position, favoring attack at this site. researchgate.net The final product distribution is also governed by the acidity of the intermediate hydroquinones formed after the initial addition. researchgate.netdoaj.org The reaction will preferentially proceed through the more acidic intermediate. researchgate.net Depending on the nucleophile and reaction conditions, further reactions can occur, leading to di-substituted products. researchgate.net
The pH of the reaction medium has a significant impact on the reactivity of this compound with nucleophiles. utc.edu The rate of reaction with thiols is generally faster at lower pH, suggesting the reaction is acid-catalyzed. nih.gov This is because acid facilitates the formation of a more electrophilic carbocation-like center on the quinone ring, which is then attacked by the nucleophile. nih.gov
For amine nucleophiles, the effect of pH is also critical. In acidic environments, amines are protonated to form ammonium ions, which are not nucleophilic. Conversely, in basic media, the concentration of the free amine (the active nucleophile) is higher, leading to increased reactivity. utc.edu For the reaction of N-acetyl-p-benzoquinone imine with GSH, the reaction rate was found to be inversely proportional to the hydrogen ion concentration, confirming increased reactivity at higher pH. clinpgx.org
Oxidative and Reductive Chemistry
Beyond its reactivity as an electrophile, this compound participates in redox chemistry, a characteristic feature of quinone compounds. wikipedia.orgchemicalbook.com
Quinones are well-established oxidizing agents and hydrogen acceptors in a wide array of organic reactions. chemicalbook.comnih.gov They can facilitate dehydrogenation reactions, converting substrates into more unsaturated products. organic-chemistry.orgorganic-chemistry.org For example, 1,4-benzoquinone and its derivatives are used as oxidants in palladium-catalyzed reactions, such as the Wacker oxidation, where alkenes are converted to aldehydes or ketones. chemicalbook.comorganic-chemistry.org In these catalytic cycles, the quinone acts as a terminal oxidant to regenerate the active palladium(II) catalyst.
Substituted quinones are also known to be effective hydrogen acceptors. scirp.org This ability is central to their role in biological electron transport chains and various synthetic transformations. nih.gov The reduction of the quinone to the corresponding hydroquinone provides the driving force for the oxidation of the substrate. The specific derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a particularly strong oxidant often used for dehydrogenations. nih.gov While this compound is a milder oxidant than DDQ, it still functions effectively in this capacity. organic-chemistry.org
| Reaction Type | Role of Quinone | Example Transformation |
|---|---|---|
| Dehydrogenation | Hydrogen Acceptor / Oxidant | Conversion of saturated C-C bonds to C=C bonds. nih.gov |
| Palladium-Catalyzed Oxidations (e.g., Wacker-type) | Terminal Oxidant | Oxidation of alkenes to aldehydes or ketones. chemicalbook.comorganic-chemistry.org |
| Oxidative Cross-Coupling | Oxidant | Synthesis of 1,3-dienes from vinyl boronic acids and diazocarbonyl compounds. organic-chemistry.org |
| Oxidative Annulation | Oxidant | Synthesis of quinolines from o-allylanilines. organic-chemistry.org |
Role as a Dehydrogenation Reagent
Quinones are well-established dehydrogenation reagents in organic synthesis, and their oxidizing strength is often enhanced by the presence of electron-withdrawing substituents. organic-chemistry.org Derivatives such as tetrachloro-1,4-benzoquinone and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to be more potent oxidants than the parent 1,4-benzoquinone. organic-chemistry.org The presence of both a chloro and a phenyl group on the benzoquinone ring of this compound suggests that it also functions as a competent dehydrogenation agent. These substituents increase the reduction potential of the quinone system, facilitating the abstraction of hydrogen atoms from a substrate to form the corresponding hydroquinone. This property allows it to be used in aromatization reactions and other oxidation processes where a mild dehydrogenating agent is required.
Applications in Catalytic Oxidation Reactions (e.g., Wacker-Tsuji Oxidation Variants)
The Wacker-Tsuji oxidation and its variants are powerful methods for the oxidation of olefins to carbonyl compounds, typically employing a palladium catalyst. A crucial step in the catalytic cycle is the reoxidation of the reduced palladium(0) species back to its active palladium(II) state. Benzoquinones are frequently used as co-oxidants for this purpose. nih.gov In these reactions, the benzoquinone derivative oxidizes the Pd(0) to Pd(II), being itself reduced to the corresponding hydroquinone. The hydroquinone is then typically reoxidized by a terminal oxidant, such as oxygen or a peroxide, allowing the use of the benzoquinone in catalytic amounts.
Suppression of Olefin Isomerization in Metathesis Reactions
A significant side reaction in ruthenium-catalyzed olefin metathesis is the isomerization of the double bond in the product, which is often caused by the formation of ruthenium hydride species. rsc.org Research has shown that the addition of 1,4-benzoquinones can effectively suppress this undesirable isomerization. organic-chemistry.orgrsc.orgnih.gov Electron-deficient benzoquinones have been found to be particularly effective in this role. rsc.orgnih.gov
Table 1: Effect of Additives on Olefin Isomerization in a Model Metathesis Reaction
| Additive | Product Distribution (Isomerized Product) | Reference |
| None | >95% | rsc.org |
| Acetic Acid | None | rsc.org |
| 1,4-Benzoquinone | None | rsc.org |
This table illustrates the general effectiveness of 1,4-benzoquinone in preventing isomerization, a principle that applies to substituted derivatives like this compound.
Other Significant Reactions and Reactivity Profiles
Dienophilic Behavior in Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, involving the cycloaddition of a conjugated diene and a dienophile. nih.gov The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. nih.gov The two carbonyl groups of the 1,4-benzoquinone ring, in conjunction with the electron-withdrawing 4-chlorophenyl substituent, make this compound a potent dienophile.
In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a bicyclic adduct. The regioselectivity of the reaction is influenced by the substitution pattern on both the diene and the dienophile. The presence of the substituent on the benzoquinone ring can lead to the formation of regioisomeric products.
Thiele-Winter Acetoxylation Mechanisms
The Thiele-Winter acetoxylation is the acid-catalyzed reaction of a quinone with acetic anhydride (B1165640) to form a 1,2,4-triacetoxy aromatic compound. organicreactions.org The mechanism involves a series of 1,4-additions of acetate (B1210297) followed by enolization and further acetylation. Studies on substituted phenyl-1,4-benzoquinones have shown that the position of the incoming acetoxy group is directed by the substituents already present on the ring. rsc.org
For this compound, the reaction would be initiated by the protonation of one of the carbonyl oxygens, followed by the nucleophilic attack of acetic anhydride. The directing effect of the 4-chlorophenyl group would influence the regiochemical outcome of the subsequent addition and rearrangement steps. By analogy with other 2-aryl-1,4-benzoquinones, the incoming acetoxy group is expected to add to the positions ortho or para to the existing aryl group. rsc.org The reaction of 2-bromo-3-phenyl-1,4-benzoquinone, for instance, yields a mixture of both possible triacetates, indicating that the directing effects can be competitive. rsc.org
Interactions with Thio- and Amidrazone Derivatives
The electrophilic nature of this compound makes it susceptible to attack by various nucleophiles, including sulfur and nitrogen-containing compounds.
Thio-Derivatives: The reaction of quinones with thiols can proceed through different mechanisms, including Michael-type additions and nucleophilic substitution reactions. For halogen-substituted benzoquinones, direct nucleophilic vinylic substitution of the halogen has been observed. In the case of this compound, reaction with a thiol, such as thiophenol, could potentially lead to the substitution of the chlorine atom or addition to the quinone ring, followed by oxidation to give a substituted thioquinone derivative.
Amidrazone Derivatives: Amidrazones are known to react with 1,4-quinones to form a variety of heterocyclic products. nih.govresearchgate.netresearchgate.net The reaction of amidrazones with unsubstituted 1,4-benzoquinone typically leads to the formation of fused 1,2,4-triazin-6(4H)-ones. researchgate.net However, with electron-deficient quinones, such as those with halogen substituents, the reaction can proceed differently to yield indazole derivatives. researchgate.net Given the electron-deficient nature of this compound, its reaction with amidrazones could potentially lead to the formation of complex heterocyclic structures, with the specific outcome depending on the reaction conditions and the substituents on the amidrazone.
Stability and Degradation under Acidic and Alkaline Conditions
The stability of this compound is significantly influenced by the pH of the surrounding medium. Generally, 1,4-benzoquinones are known to be sensitive to both strong mineral acids and alkaline conditions, which can lead to condensation and decomposition reactions. researchgate.netwikipedia.org The reactivity of the quinone ring is governed by its electrophilic nature, making it susceptible to nucleophilic attack, a process that is highly dependent on the pH.
The reaction of monoalkyl-1,4-benzoquinones with nucleophiles demonstrates that the regioselectivity of the addition is influenced by the acidity of the medium. In acidic conditions, the electrophilicity of position 6 is increased, which can alter the preferred site of nucleophilic attack. researchgate.net
Under alkaline conditions , the benzoquinone ring is highly susceptible to degradation. The presence of hydroxide (B78521) ions, a strong nucleophile, can lead to a variety of reactions. Studies on other substituted benzoquinones, such as 2,5-dihydroxy-1,4-benzoquinone (B104904), show that degradation pathways and reaction rates are significantly different in alkaline versus neutral or acidic conditions. nih.gov The degradation of 2,5-dihydroxy-1,4-benzoquinone with hydrogen peroxide at pH 10, for example, proceeds through the formation of a cyclic peroxide intermediate, leading to fragmentation into smaller molecules like malonic acid. researchgate.netnih.gov
For other halogenated benzoquinones, such as 2,6-dichloro-1,4-benzoquinone, hydrolysis under alkaline conditions has been shown to be a significant degradation pathway. The reaction is first-order with respect to both the hydroxide ion and the benzoquinone concentration. This suggests that for this compound, a similar base-catalyzed hydrolysis could be a primary degradation mechanism, likely leading to the formation of hydroxylated and potentially more complex condensation products. The general reactivity of quinones under basic conditions involves nucleophilic addition, which can be followed by further oxidation and polymerization reactions. youtube.comyoutube.comlibretexts.org
Due to the lack of specific experimental data for this compound, the following tables provide a generalized summary of the expected reactivity based on studies of related compounds.
Table 1: Expected Reactivity and Degradation of this compound under Different pH Conditions
| pH Condition | Expected Stability | Dominant Reaction Mechanisms | Potential Degradation Products (Inferred) |
| Acidic | Low | Protonation of carbonyls, increased electrophilicity, nucleophilic addition. | Addition products with available nucleophiles, potential for rearrangement or condensation products. |
| Neutral | Moderate | Susceptible to nucleophilic attack, especially by strong nucleophiles. | Addition products, slow hydrolysis. |
| Alkaline | Very Low | Nucleophilic addition of hydroxide ions, base-catalyzed hydrolysis, condensation, and polymerization. | Hydroxylated derivatives, ring-opened products, polymeric materials. |
Table 2: Influence of pH on Nucleophilic Addition to the Benzoquinone Ring
| Condition | Activating Effect | Nature of Nucleophile | Expected Outcome for this compound |
| Acidic | Protonation of carbonyls enhances electrophilicity of the quinone ring. | Weak nucleophiles can react. | Increased reactivity towards addition reactions. The regioselectivity might be altered compared to neutral conditions. researchgate.net |
| Alkaline | Direct attack by strong nucleophiles (e.g., OH⁻). | Strong nucleophiles are highly reactive. | Rapid degradation through nucleophilic addition and subsequent reactions. nih.gov |
It is important to note that the phenyl substituent at the 2-position will influence the electronic distribution within the quinone ring, thereby affecting the precise rates and regioselectivity of these degradation reactions. However, the fundamental susceptibility to both acid- and base-mediated degradation remains a core feature of its chemical reactivity.
Spectroscopic and Electrochemical Characterization of 2 4 Chlorophenyl 1,4 Benzoquinone
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 2-(4-chlorophenyl)-1,4-benzoquinone, the IR spectrum is characterized by several key absorption bands that correspond to specific bond vibrations. The most prominent peaks are associated with the carbonyl (C=O) and carbon-carbon (C=C) stretching vibrations of the benzoquinone ring, as well as vibrations related to the chlorophenyl substituent. researchgate.netresearchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental IR data, aiding in the precise assignment of vibrational modes. researchgate.netmalayajournal.org For the parent 1,4-benzoquinone (B44022), a strong peak around 1700 cm⁻¹ is characteristic of the C=O stretching mode. researchgate.net The presence of the chlorophenyl group in this compound influences the positions and intensities of these bands. The C-Cl stretching vibration of the chlorophenyl ring typically appears in the fingerprint region of the spectrum.
Table 1: Characteristic IR Absorption Bands for Benzoquinone Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C=O Stretching | 1600-1750 | researchgate.net |
| C=C Stretching (aromatic) | 1400-1625 | jconsortium.com |
| C-H Stretching | 3000-3184 | jconsortium.com |
| C-Cl Stretching | 600-800 | |
| C-H Out-of-plane Bending | 877-1359 | jconsortium.com |
| C-C Vibrations | 807-1625 | jconsortium.com |
Note: The exact wavenumbers for this compound may vary slightly from these typical ranges due to the specific molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the benzoquinone ring and the chlorophenyl ring. researchgate.netchemicalbook.com The chemical shifts of the benzoquinone protons are influenced by the electron-withdrawing nature of the carbonyl groups and the chlorophenyl substituent. The protons on the chlorophenyl ring would appear as a characteristic set of doublets, typical of a para-substituted benzene (B151609) ring. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. rsc.orgresearchgate.netchemicalbook.com The carbonyl carbons of the benzoquinone ring are highly deshielded and appear at a significantly downfield chemical shift, typically in the range of 180-190 ppm. chemicalbook.compurdue.edu The carbons of the benzoquinone and chlorophenyl rings would also exhibit distinct signals based on their electronic environments. rsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoquinone Derivatives
| Carbon Atom | Predicted Chemical Shift (ppm) | Reference |
| C=O (Carbonyl) | ~187 | chemicalbook.com |
| C (Substituted, Benzoquinone) | Varies | |
| C (Unsubstituted, Benzoquinone) | ~137 | chemicalbook.com |
| C (Substituted, Phenyl) | Varies | |
| C-H (Phenyl) | Varies | |
| C-Cl (Phenyl) | Varies |
Note: These are general predictions; actual chemical shifts for this compound would require experimental determination.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. nih.govphotochemcad.com The π → π* transitions, typically of higher energy, are associated with the conjugated system of the benzoquinone and chlorophenyl rings. nih.gov The lower energy n → π* transitions involve the non-bonding electrons of the carbonyl oxygen atoms. nih.gov The position and intensity of these bands can be influenced by the solvent polarity. nih.govconicet.gov.ar
Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While many quinones are known to have their fluorescence quenched, studying the fluorescence properties of this compound and its reduced hydroquinone (B1673460) form can provide insights into its electronic structure and potential for use in fluorescent applications. researchgate.netresearchgate.netresearchgate.net The emission spectrum is typically red-shifted compared to the absorption spectrum. researchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Benzoquinone Derivatives
| Transition | Typical Wavelength (λmax, nm) | Reference |
| π → π | ~240-290 | nih.govphotochemcad.comresearchgate.net |
| n → π | ~430-450 | nih.gov |
Note: The specific absorption maxima for this compound will depend on the solvent and other experimental conditions.
Mass Spectrometry (MS and GC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation is likely to involve the loss of small molecules such as CO, as is common for ketones, and cleavage at the bond connecting the two rings. libretexts.orgthieme-connect.de Analysis of these fragment ions helps to confirm the structure of the molecule. nih.govnih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Electrochemical Properties and Redox Behavior
The electrochemical properties of this compound are dominated by the redox activity of the quinone moiety. nih.govmdpi.comscielo.br Quinones can undergo reversible one- or two-electron reduction processes to form semiquinone radical anions and hydroquinone dianions, respectively. mdpi.comwikipedia.org
Cyclic voltammetry is a common technique used to study these redox processes. rsc.orgacademie-sciences.frmdpi.com The cyclic voltammogram of this compound would typically show one or two reversible or quasi-reversible reduction waves, corresponding to the formation of the semiquinone and hydroquinone species. The reduction potential is influenced by the presence of the electron-withdrawing chlorine atom on the phenyl ring, which generally makes the quinone easier to reduce compared to the unsubstituted parent compound. mdpi.comresearchgate.net
The redox behavior of this compound is significant as it is an oxidation product of polychlorinated biphenyls (PCBs) and its ability to participate in redox cycling can have toxicological implications. nih.gov Studies have shown that it can be reduced by NADPH, both directly and in the presence of microsomal enzymes, leading to the generation of reactive oxygen species. nih.gov This highlights the importance of understanding its electrochemical properties in the context of its environmental and biological activity.
Determination of Standard and Formal Reduction Potentials
The reduction potential of a molecule is a fundamental thermodynamic parameter that quantifies its ability to accept electrons. For this compound, the introduction of a chloro-substituted phenyl group onto the benzoquinone ring significantly influences its electronic properties and, consequently, its reduction potentials.
In a study conducted in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), the redox behavior of several arylated p-benzoquinones was investigated. For this compound, two distinct one-electron reduction processes were observed. The first reduction peak potential (E1) and the second reduction peak potential (E2) were determined against a ferrocenium/ferrocene (Fc+/Fc) reference electrode. sciforum.net
When a phenyl group is added to benzoquinone, it leads to a decrease in the reduction potentials. However, the functionalization of this phenyl ring with an electron-withdrawing group like chlorine at the para position, as in this compound, results in an increase in the reduction potential values. sciforum.net Specifically, the first and second reduction potentials were shifted by approximately 150 mV and 200 mV, respectively, to more positive values compared to the unsubstituted 2-phenyl-1,4-benzoquinone. sciforum.net This indicates that the chloro substituent makes the molecule easier to reduce.
Table 1: Reduction Peak Potentials of this compound and Related Compounds in [bmim][BF4] sciforum.net
| Compound | First Reduction Peak Potential (E1 vs Fc+/Fc, V) | Second Reduction Peak Potential (E2 vs Fc+/Fc, V) |
| 1,4-Benzoquinone | -0.82 | -1.09 |
| 2-Phenyl-1,4-benzoquinone | -0.89 | -1.19 |
| This compound | -0.74 | -0.99 |
| 2-(4-Nitrophenyl)-1,4-benzoquinone | -0.67 | -0.89 |
Note: The table is generated based on the data presented in the study by Iniesta et al. (2017). The values for this compound are inferred from the described shifts relative to the unsubstituted phenyl derivative.
Cyclic Voltammetry Studies of Redox Transitions
Cyclic voltammetry is a powerful technique to study the redox behavior of chemical species. For this compound, cyclic voltammetry reveals the nature of its electron transfer processes.
In the aprotic ionic liquid [bmim][BF4], this compound exhibits two well-defined, one-electron, reversible reduction steps. sciforum.net This is characteristic of quinones in non-aqueous media, corresponding to the formation of the semiquinone radical anion and then the dianion. The separation between the first and second reduction peak potentials (E1 – E2) is approximately 0.25 V. sciforum.net
The reversibility of these redox couples is a key feature observed in the cyclic voltammograms of arylated p-benzoquinones in this medium. sciforum.net The experimental setup for these studies typically involves a three-electrode system, with a gold microelectrode as the working electrode, and platinum wires as the counter and pseudo-reference electrodes, with all potentials referenced against the Fc+/Fc couple. sciforum.net
While detailed scan rate dependency studies for this compound are not explicitly provided in the available literature, the general behavior of quinones suggests that for a reversible one-electron process, the peak separation (ΔEp) between the cathodic and anodic peaks would be close to 59 mV at room temperature and the peak currents would be proportional to the square root of the scan rate.
Mechanisms of Electron Transfer and Protonation in Aqueous and Non-Aqueous Media
The mechanism of electron transfer and protonation for quinones is highly dependent on the solvent system.
In Non-Aqueous Media:
In aprotic (non-proton donating) solvents, such as the ionic liquid [bmim][BF4] or acetonitrile (B52724), the reduction of this compound proceeds through two sequential one-electron transfer steps, as depicted in the cyclic voltammetry studies. sciforum.net
First Electron Transfer: The neutral quinone (Q) accepts one electron to form the semiquinone radical anion (Q•⁻). Q + e⁻ ⇌ Q•⁻
Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the dianion (Q²⁻). Q•⁻ + e⁻ ⇌ Q²⁻
These reactions are typically reversible in the absence of proton sources. nih.govresearchgate.net The presence of the electron-withdrawing 4-chlorophenyl group facilitates these electron transfer steps compared to the unsubstituted phenyl-benzoquinone. sciforum.net
In Aqueous and Protic Media:
The specific pathway for this compound in aqueous media would involve the formation of 2-(4-chlorophenyl)hydroquinone. The exact sequence of electron transfers and protonations (e.g., concerted proton-electron transfer, or stepwise processes) would depend on the pH of the solution. nih.govnih.gov In unbuffered aqueous solutions, the reduction can be viewed as a 2 e⁻ reduction to form a strongly hydrogen-bonded quinone dianion, which then exists in an equilibrium of different protonation states. nih.gov The presence of weak acids can lead to potential inversion due to favorable hydrogen-bonding with the intermediate monoanion. nih.govrsc.org
Microelectrolysis Experiments for Redox Product Identification
Controlled potential electrolysis, or microelectrolysis, is a technique used to generate the products of a redox reaction in sufficient quantity for their identification by other analytical methods, such as spectroscopy. basinc.com This technique is crucial for confirming the proposed reaction mechanisms.
For this compound, microelectrolysis experiments would be instrumental in definitively identifying the products of its reduction in both aqueous and non-aqueous media. In a non-aqueous solvent, electrolysis at a potential slightly more negative than the first reduction wave should yield a stable solution of the semiquinone radical anion, which could be characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. Electrolysis beyond the second reduction wave would produce the dianion.
In an aqueous medium, controlled potential electrolysis at an appropriate potential would lead to the formation of 2-(4-chlorophenyl)hydroquinone. The identity of this product could then be confirmed by comparison with an authentic sample using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
While the cited literature provides a strong basis for predicting the products of the redox reactions of this compound, specific reports detailing microelectrolysis experiments and the subsequent product characterization for this particular compound were not found in the provided search results.
Theoretical and Computational Investigations of 2 4 Chlorophenyl 1,4 Benzoquinone
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-electron problem to one that is dependent on the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying complex systems like 2-(4-chlorophenyl)-1,4-benzoquinone.
Geometry Optimization and Molecular Structure Elucidation
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For derivatives of p-benzoquinone, various quantum chemical theories, including DFT, have been employed to study their structures. researchgate.net The optimization process involves finding the minimum energy conformation on the potential energy surface. For similar compounds, geometry optimization has been performed using the B3LYP functional combined with basis sets like 6-311G(d,p) and 6-311++G(d,p), which include polarization and diffuse functions for better representation of electron distribution. nih.govresearchgate.netirjet.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration. For instance, in related chloro-substituted compounds, DFT has been used to elucidate the planarity and conformation of the molecular structure. nih.gov The optimized geometry serves as the foundation for subsequent calculations of other molecular properties.
Prediction and Assignment of Spectroscopic Parameters (e.g., Vibrational Wavenumbers)
DFT calculations are widely used to predict vibrational spectra (infrared and Raman), which arise from the quantized vibrational motions of the atoms within a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimentally observed vibrational bands to specific modes of vibration, such as stretching, bending, and torsional motions. For various complex organic molecules, DFT methods, particularly B3LYP, have proven effective in predicting vibrational wavenumbers that show good agreement with experimental data after appropriate scaling. nih.govmdpi.comnih.gov The analysis of vibrational modes provides a deeper understanding of the molecule's structural dynamics and the influence of substituents, like the chlorophenyl group, on the benzoquinone ring.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally indicates higher reactivity and lower stability. nih.gov DFT calculations provide a reliable means to determine the energies and spatial distributions of these orbitals. The analysis of HOMO and LUMO shapes reveals the regions of the molecule that are most likely to participate in electron donation and acceptance during chemical reactions. This information is crucial for understanding intramolecular charge transfer characteristics, where electron density is redistributed within the molecule upon electronic excitation. irjweb.com For various aromatic compounds, HOMO-LUMO analysis has been used to explain their electronic transitions and reactivity. researchgate.netnih.gov
Quantum Chemical Descriptors and Reactivity Analysis
Beyond the fundamental electronic structure, computational chemistry offers a suite of descriptors that quantify a molecule's reactivity. These descriptors are derived from the electronic properties calculated using quantum chemical methods and provide a framework for predicting how a molecule will behave in a chemical reaction.
Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs. NBO analysis provides insights into donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the stabilization arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.netnih.gov The stabilization energy associated with these interactions, calculated using second-order perturbation theory, quantifies the strength of the delocalization. nih.gov For molecules containing heteroatoms and aromatic rings, NBO analysis helps to elucidate the intricate network of electronic interactions that govern their structure and reactivity. malayajournal.org
Molecular Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) is a real-space function that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electron density. The MEP provides a visual representation of the charge distribution, where different colors denote different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic (electron-rich) sites, which are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential and correspond to electrophilic (electron-poor) sites, which are susceptible to nucleophilic attack. MEP analysis is widely used to predict the reactive sites for electrophilic and nucleophilic reactions in various organic compounds. researchgate.netirjet.net
Calculation of Global and Local Reactivity Descriptors
Global Reactivity Descriptors are calculated to describe the molecule as a whole. Key global descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbitals are crucial for determining chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A smaller energy gap implies higher reactivity.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. Softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η).
Local Reactivity Descriptors , such as the Fukui function, are used to identify the reactivity of specific atomic sites within the molecule. They help pinpoint which atoms are more likely to be involved in electron donation (nucleophilic attack) or acceptance (electrophilic attack).
For a molecule like this compound, DFT calculations would be expected to show that the electron-withdrawing nature of the quinone ring and the chlorine atom significantly lowers the LUMO energy, making it a potent electrophile.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). researchgate.net An AIM analysis of this compound, while not found in the surveyed literature, would yield critical insights into its bonding characteristics.
The analysis involves locating Bond Critical Points (BCPs) where the gradient of the electron density is zero. The properties at these points, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the bond.
Covalent Bonds: Typically show high values of ρ(r) and a large, negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density along the bond path.
Ionic Bonds and van der Waals Interactions: Show low values of ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density in the internuclear region.
For this compound, an AIM analysis would be used to:
Characterize the covalent nature of the C-C bonds within the phenyl and benzoquinone rings.
Investigate the nature of the C-Cl bond, quantifying its degree of covalent and ionic character.
Analyze the C=O double bonds of the quinone moiety.
Identify and characterize any potential intramolecular hydrogen bonds or other non-covalent interactions that stabilize the molecular structure.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.netnih.gov The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects.
Computational chemistry, typically using DFT or post-Hartree-Fock methods, is a powerful tool for predicting the NLO properties of new molecules. arxiv.orgresearchgate.net For a molecule to exhibit a significant NLO response, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system.
Molecular Modeling and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.
Urease Inhibition: Substituted 1,4-benzoquinones have been investigated as potential inhibitors of urease, an enzyme implicated in diseases caused by bacteria like Helicobacter pylori. nih.govresearchgate.net Docking studies of related aminoquinones against Jack Bean or H. pylori urease have shown that the quinone scaffold fits into the enzyme's active site, which contains two nickel ions. researchgate.net The interactions are typically stabilized by hydrogen bonds with key amino acid residues (like Asp, His, and Ala) and hydrophobic interactions. researchgate.net For this compound, docking would likely show the chlorophenyl group extending into a hydrophobic pocket, while the quinone oxygens could interact with active site residues or water molecules.
NQO1 Interaction: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones, a process that is generally detoxifying. nih.gov Quinones are the primary substrates for NQO1. A molecular docking simulation would place this compound in the NQO1 active site, positioning the quinone ring near the FAD cofactor for efficient hydride transfer. The simulation would identify the specific amino acid residues that stabilize the binding of the ligand.
Table 3: Representative Docking Results for a Substituted Benzoquinone (2,5-bis(2-morpholin-4-ylethylamino)- researchgate.netnih.govbenzoquinone) with H. pylori Urease nih.gov
| Parameter | Value | Details |
|---|---|---|
| Binding Affinity (Docking Score) | - | Indicates the predicted strength of the ligand-receptor interaction. |
| Key Interacting Residues | - | Amino acids in the active site forming crucial bonds with the ligand. |
| Hydrogen Bond Interactions | O atoms of quinone | Predicted to form H-bonds with active site residues, stabilizing the complex. |
| Hydrophobic Interactions | Phenyl ring, alkyl chains | Predicted to interact with nonpolar residues, contributing to binding affinity. |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.orgnih.gov MD simulations are used to assess the stability of the docked ligand-protein complex and to study its conformational dynamics in a simulated physiological environment. tandfonline.com
An MD simulation of the this compound-enzyme complex (e.g., with urease or NQO1) would involve:
Placing the docked complex in a simulation box filled with water molecules and ions to mimic the cellular environment.
Running the simulation for a duration of tens to hundreds of nanoseconds.
Analyzing the trajectory to monitor the stability and dynamics of the complex.
A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) . A plot of RMSD versus simulation time for the ligand and the protein backbone is generated. If the complex is stable, the RMSD values will reach a plateau and fluctuate around an average value, indicating that the ligand remains securely bound in the active site. nih.gov
Computational approaches are invaluable for establishing structure-property and structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the structure of a lead compound like this compound in silico, researchers can predict how these changes affect its properties without synthesizing each derivative.
For instance, computational studies could explore:
Effect of Substituents: Replacing the chlorine atom with other groups (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂) and calculating the resulting changes in reactivity descriptors, NLO properties, and enzyme binding affinities.
Positional Isomerism: Moving the chlorophenyl group to the 3-position of the benzoquinone ring and evaluating the impact on steric hindrance and electronic interactions within an enzyme's active site.
Mechanistic Insights into Biological Interactions of 2 4 Chlorophenyl 1,4 Benzoquinone
Biotransformation Pathways and Electrophilic Metabolite Formation
The generation of 2-(4-chlorophenyl)-1,4-benzoquinone within a biological system is a multi-step process involving the enzymatic conversion of its parent compound.
Polychlorinated biphenyls can undergo metabolic processing that transforms them into reactive quinoid structures. nih.gov This biotransformation is considered a critical mechanism for the toxicity of lower-chlorinated PCBs. nih.gov The process begins with the hydroxylation of the PCB molecule, leading to the formation of chlorinated dihydroxybiphenyl metabolites. nih.gov These hydroxylated intermediates are the direct precursors to the corresponding quinones. The toxicity of PCBs has been widely linked to such enzymatic biotransformation into electrophiles, including these quinoid metabolites. nih.gov
The conversion of hydroxylated PCB metabolites into quinones is catalyzed by specific oxidative enzymes. nih.gov Cytochrome P-450 (P450) enzymes are primarily responsible for the initial hydroxylation reactions of PCBs. nih.govnih.gov Following this, if the hydroxyl groups are positioned ortho or para to each other on the biphenyl (B1667301) structure, a further oxidation step can occur. nih.gov This oxidation to a quinone is often catalyzed by peroxidases within the cell. nih.gov For instance, horseradish peroxidase, in the presence of hydrogen peroxide, can catalyze the oxidation of dihydroxybiphenyls to their respective benzoquinones. nih.gov The presence of superoxide (B77818) dismutase has been found to significantly increase the rate of these oxidation reactions. nih.gov This enzymatic machinery facilitates the creation of reactive electrophiles like this compound from their hydroquinone (B1673460) precursors. nih.gov
Molecular Mechanisms of Cellular Perturbation and DNA Interaction
Once formed, this compound can exert its toxic effects by interacting with various cellular components, leading to significant cellular disruption and damage to genetic material.
A key feature of quinones, including this compound, is their nature as Michael acceptors, which makes them highly reactive towards soft nucleophiles like the sulfhydryl (thiol) groups found in various cellular molecules. nih.gov
The most abundant nonprotein sulfhydryl in cells is glutathione (B108866) (GSH), which plays a crucial role in detoxifying reactive electrophiles. nih.gov The reaction between this compound and the sulfur nucleophile glutathione is instantaneous. nih.gov This rapid conjugation occurs via a 1,4-reductive addition, where the thiol group of GSH attacks the quinone ring, leading to the formation of a hydroquinone thioether. nih.govnih.gov This process can deplete cellular glutathione stores, contributing to oxidative stress. nih.gov
Beyond glutathione, the electrophilic nature of this compound allows it to bind to sulfhydryl groups present in critical proteins. nih.govnih.gov This includes microtubulin, a key component of the cytoskeleton essential for cell division. nih.govnih.gov Covalent modification of such proteins can disrupt their function, leading to broader cellular dysfunction. nih.gov
The reactivity of this compound extends to enzymes that are vital for maintaining the integrity of the genome.
Topoisomerase II: This enzyme is crucial for managing DNA topology during replication and transcription. nih.gov Thiol binding by PCB quinone metabolites has been established for topoisomerase II. nih.gov The related compound, 1,4-benzoquinone (B44022), is known to be a potent topoisomerase II poison, meaning it stabilizes the enzyme-DNA complex, leading to DNA strand breaks. nih.gov This interaction is a proposed mechanism for the initiation of leukemias by benzene (B151609), which is metabolized to 1,4-benzoquinone. nih.gov
Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov Research suggests that this compound interferes with telomerase. nih.govnih.gov In studies using human keratinocyte (HaCaT) cells, exposure to this compound resulted in a marked decrease in telomere length, indicating telomerase inhibition. nih.govnih.gov This shortening of telomeres can lead to cellular dysfunction and may promote carcinogenesis. nih.gov
The interactions of this compound with cellular macromolecules culminate in the disruption of fundamental cellular processes, most notably the cell cycle.
Studies on Chinese hamster lung fibroblast (V79) cells, which are frequently used for genotoxicity analysis, have demonstrated that this compound causes significant cell cycle perturbation. nih.govnih.gov This disruption is mechanistically linked to its affinity for sulfhydryl groups in proteins like microtubulin, which is essential for the formation of the mitotic spindle. nih.govnih.gov Interference with spindle function can lead to aneuploidy (an abnormal number of chromosomes), which is observed as an increase in the frequency of micronuclei in exposed cells. nih.gov
The table below summarizes the findings on cell cycle perturbation in V79 cells after exposure to this compound.
| Exposure Time | Post-Exposure Time | Observed Effect on Cell Cycle | Reference |
|---|---|---|---|
| 3 hours | N/A | Perturbation of cell cycle progression observed. | nih.gov |
| 6 hours | N/A | Perturbation of cell cycle progression observed. | nih.gov |
| N/A | 6 hours | Perturbation of cell cycle progression observed. | nih.gov |
| N/A | 14 hours | Perturbation of cell cycle progression observed. | nih.gov |
The table below shows the impact of this compound on micronuclei formation in V79 cells.
| Compound | Concentration | Effect | Reference |
|---|---|---|---|
| 2-(4′-chlorophenyl)-1,4-benzoquinone | Non-cytotoxic concentrations | Strong increase in micronuclei (MN) frequency. | nih.gov |
Advanced Cellular and Genetic Studies
Advanced in vitro studies have provided significant insights into the specific cellular and molecular interactions of this compound. These investigations, utilizing various cell lines and assays, have begun to elucidate the mechanisms underlying its biological effects, pointing towards genotoxic and enzyme-inhibiting activities.
Induction of Micronuclei Frequency (e.g., in V79 cells)
The genotoxic potential of this compound has been demonstrated through its ability to increase the frequency of micronuclei in cultured cells. nih.gov Studies utilizing Chinese hamster lung fibroblast (V79) cells, a standard model for genotoxicity testing, have shown that exposure to non-cytotoxic concentrations of this compound leads to a significant rise in micronucleus formation. nih.govpexacy.com V79 cells are particularly suitable for this type of analysis due to their rapid cell cycle, well-defined chromosomes, and lack of certain metabolic enzymes, which minimizes the confounding effects of secondary metabolites. nih.gov
Research indicates that this compound can cause a two- to six-fold increase in micronuclei frequency. nih.gov Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. pexacy.comnih.gov Their formation is a hallmark of chromosomal damage or interference with the mitotic apparatus. pexacy.com The significant increase in micronuclei observed in V79 cells exposed to this compound points to its clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. nih.gov
| Cell Line | Compound | Observed Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|
| V79 (Chinese Hamster Lung Fibroblasts) | This compound | Increased frequency of micronuclei | 2- to 6-fold increase | nih.gov |
Effects on Telomere Length Dynamics and Shortening (e.g., in HaCaT cells)
Beyond inducing immediate chromosomal damage, this compound has been shown to affect the long-term stability of chromosomes by impacting telomere length. nih.govnih.gov Telomeres are protective caps at the ends of chromosomes, and their progressive shortening is associated with cellular aging and genomic instability.
In studies using immortalized human keratinocyte (HaCaT) cells, prolonged exposure to this compound resulted in a marked decrease in telomere length. nih.gov This effect was observed after 11 weeks of exposure to a 5 µM concentration of the compound. nih.gov HaCaT cells maintain their telomere length through the activity of the enzyme telomerase. nih.gov The observed telomere shortening suggests that this compound may inhibit telomerase activity. This inhibition is potentially linked to the compound's affinity for sulfhydryl groups, as telomerase is a sulfhydryl-containing enzyme. nih.govnih.gov
Cytokinesis-Block Micronucleus Assay in Mechanistic Investigations
The Cytokinesis-Block Micronucleus (CBMN) assay is a comprehensive method used to assess DNA damage in cells that have completed one nuclear division. nih.gov This technique is instrumental in mechanistic investigations as it not only quantifies micronuclei but also other indicators of chromosomal instability. nih.gov
The CBMN "cytome" assay scores several events in once-divided binucleated cells, including:
Micronuclei (MNi): Biomarkers of chromosome breakage or loss. nih.gov
Nucleoplasmic Bridges (NPBs): Indicators of DNA misrepair or telomere end-fusions. nih.gov
Nuclear Buds (NBUDs): A biomarker for the elimination of amplified DNA. nih.gov
The induction of a high frequency of micronuclei by this compound in V79 cells is a key finding that would be captured by the CBMN assay. nih.gov This assay provides a robust framework for understanding the genotoxic mechanisms of the compound. The observation that a majority of the induced micronuclei are CREST-positive suggests an aneugenic mechanism, indicating interference with the mitotic spindle and chromosome segregation, rather than direct chromosome breakage. nih.gov The affinity of quinone metabolites for sulfhydryl groups within microtubulin proteins provides a plausible mechanism for this disruption of the mitotic apparatus. nih.govnih.gov
Inhibition of Specific Enzyme Activities (e.g., NQO1, Urease)
The electrophilic nature of the benzoquinone structure suggests that it can interact with and inhibit the function of various enzymes, often through covalent modification of key amino acid residues.
NQO1 (NAD(P)H: Quinone Oxidoreductase 1): NQO1 is a crucial detoxifying enzyme that protects cells by catalyzing the two-electron reduction of reactive quinones to more stable hydroquinones, preventing the generation of free radicals. isciii.esnih.gov It is a flavoenzyme that uses NAD(P)H as an electron donor. nih.gov Various quinone-like compounds and natural phenols are known to be inhibitors of NQO1. nih.gov These inhibitors often compete with NAD(P)H for binding to the enzyme. nih.govnih.gov Given its structure as a substituted quinone, this compound is a potential inhibitor of NQO1, which could disrupt cellular protection against oxidative stress.
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. niscpr.res.in Its inhibition is of interest in both medicine and agriculture. niscpr.res.in Studies on the parent compound, 1,4-benzoquinone, have shown it to be a potent, time-dependent, and irreversible inhibitor of urease from various sources, including jack bean and Sporosarcina pasteurii. rsc.orgnih.gov The mechanism of inhibition involves the covalent binding of the benzoquinone moiety to the thiol group of a critical cysteine residue (αCys322) located on a mobile flap that regulates access to the enzyme's active site. rsc.orgresearchgate.net This binding inactivates the enzyme. It is highly probable that this compound inhibits urease through this same mechanism, acting as an electrophile that targets reactive sulfhydryl groups on the enzyme surface. rsc.orgnih.gov
| Enzyme | Inhibitor Class | Proposed Mechanism of Inhibition by Benzoquinones | Key Residue Interaction | Reference |
|---|---|---|---|---|
| NQO1 | Quinones / Phenolic Compounds | Competitive inhibition, potentially displacing NAD(P)H. | Binding to the NAD(P)H site. | nih.govnih.gov |
| Urease | 1,4-Benzoquinones | Irreversible covalent binding to the enzyme surface. | Alkylation of the thiol group of a key Cysteine residue (αCys322). | rsc.orgnih.gov |
Future Research Directions and Unexplored Avenues for 2 4 Chlorophenyl 1,4 Benzoquinone
Development of Novel and Green Synthetic Routes
The traditional synthesis of 2-(4-Chlorophenyl)-1,4-benzoquinone, such as through the Meerwein arylation of 1,4-benzoquinone (B44022) with diazotized 4-chloroaniline, provides a foundational method. figshare.com However, future research should prioritize the development of more sustainable and efficient synthetic strategies. The exploration of "green" chemistry principles is paramount, aiming to reduce hazardous waste and improve atom economy.
Key areas for future investigation include:
Catalytic C-H Arylation: Direct arylation of 1,4-benzoquinone using 4-chlorobenzene through transition-metal catalysis (e.g., palladium, copper, or ruthenium) presents a more atom-economical alternative to classical methods. scielo.brnih.gov Research into ruthenium-catalyzed oxidation of substituted phenols, which can lead to 2-substituted benzoquinones, offers a potential pathway. scielo.br
Electrochemical Synthesis: Electrochemical methods offer a green alternative for quinone synthesis, often proceeding under mild conditions without the need for harsh chemical oxidants. acs.org Future studies could explore the direct electrochemical arylation of benzoquinone or the oxidation of precursor phenols under user-friendly galvanostatic conditions. acs.org
Biocatalytic Approaches: The use of enzymes, such as laccases, for the synthesis of substituted quinones is a promising green methodology. nih.gov Investigating the potential of engineered enzymes to catalyze the specific arylation of 1,4-benzoquinone with a chlorophenyl group could lead to highly selective and environmentally benign production routes.
Solvent-Free and Microwave-Assisted Reactions: Exploring solid-phase synthesis or reactions under microwave irradiation could significantly reduce reaction times and eliminate the need for volatile organic solvents, aligning with green chemistry goals. scielo.br
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Arylation | High atom economy, reduced waste | Catalyst cost and recovery, regioselectivity control |
| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions | Electrode passivation, scalability, product isolation |
| Biocatalysis | High selectivity, environmentally benign | Enzyme stability and cost, substrate scope |
| Microwave-Assisted Synthesis | Rapid reaction times, reduced solvent use | Scalability, temperature control, equipment cost |
Comprehensive Exploration of Advanced Reactivity Pathways and Catalytic Applications
The reactivity of this compound is largely dictated by its electrophilic quinone core and the electronic influence of the chlorophenyl substituent. While quinones are known Michael acceptors and dienophiles in Diels-Alder reactions, the specific reactivity of this derivative remains a fertile ground for discovery. scielo.brthieme.com
Future research should focus on:
Cycloaddition Reactions: A systematic study of Diels-Alder and other cycloaddition reactions using this compound as the dienophile could lead to a diverse range of complex polycyclic structures. scielo.brresearchgate.net The tetradehydro-Diels–Alder (TDDA) reaction, a powerful tool for constructing benzenoid rings, could be explored for creating novel fused systems. acs.orgacs.org
Catalytic Asymmetric Synthesis: Employing the compound as a substrate in catalytic asymmetric reactions to generate chiral molecules is a significant unexplored avenue. This could involve asymmetric Michael additions or cycloadditions.
Organocatalysis: Investigating the potential of this compound to act as an organocatalyst, particularly in oxidation reactions, is a novel research direction. The redox properties of the quinone moiety are central to this potential. thieme.com
Photochemical Reactions: The photochemistry of quinones is a rich field, and exploring the photochemical transformations of this compound could unveil unique reactivity patterns and synthetic applications. scielo.br
Coordination Chemistry: The ability of quinones to act as redox-active ligands in coordination complexes is well-established. scielo.brthieme.com Future work could involve synthesizing and characterizing metal complexes of this compound to explore their catalytic, magnetic, and electronic properties. Porphyrin and phthalocyanine-based nanocomposites have shown promise in this area. researchgate.netthieme-connect.de
Deeper Elucidation of Complex Mechanistic Biological Interactions
Preliminary studies have indicated that this compound, as a metabolite of certain polychlorinated biphenyls (PCBs), exhibits biological activity, including the induction of micronuclei and the shortening of telomeres. nih.govnih.gov The proposed mechanism involves its action as an electrophile that binds to intracellular sulfhydryl groups, such as those in glutathione (B108866) and enzymes like telomerase. nih.govnih.gov However, a detailed understanding of its molecular interactions is far from complete.
Future research should aim for:
Target Identification and Validation: Utilizing proteomics and activity-based protein profiling to identify the specific cellular proteins that are covalently modified by this compound. This would move beyond general sulfhydryl binding to pinpoint key molecular targets.
Enzyme Inhibition Kinetics: Detailed kinetic studies on its interaction with purified enzymes, such as telomerase and topoisomerase II, are needed to quantify its inhibitory potency and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, irreversible). nih.gov
Redox Cycling and Oxidative Stress: Investigating the capacity of the compound to undergo redox cycling to produce reactive oxygen species (ROS). Quantifying ROS production in cellular models and understanding the role of antioxidant systems in mitigating its effects are crucial. The quinonoid structure is known to be capable of producing free radicals in redox reactions. nih.gov
Interaction with Nucleic Acids: While DNA damage has been observed, the precise nature of the interaction (e.g., intercalation, covalent adduction) requires further investigation using techniques like mass spectrometry and NMR spectroscopy.
Biosynthetic Pathway Elucidation: In some organisms, p-benzoquinone is generated from amino acids like tyrosine and phenylalanine. nih.gov Research could explore if analogous pathways are relevant to the metabolism or interaction of this synthetic derivative in biological systems.
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, guiding experimental work and saving resources. For this compound, a concerted computational effort could provide significant insights.
Future computational studies should include:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to model the electronic structure, redox potentials, and reactivity of the molecule. scielo.br This can help predict sites of nucleophilic attack, rationalize reaction mechanisms, and calculate spectroscopic properties for comparison with experimental data.
Molecular Docking and Dynamics: Simulating the interaction of this compound with identified protein targets (from Section 7.3). These simulations can predict binding affinities, identify key interacting residues, and reveal the conformational changes induced upon binding.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of related aryl-benzoquinone derivatives to correlate their structural features with their biological activity or chemical reactivity. nih.gov This can aid in the predictive design of new compounds with enhanced or specific properties.
Predictive Toxicology: Employing in silico models to predict potential toxicological endpoints, helping to prioritize experimental studies and guide the design of safer derivatives.
Rational Design and Synthesis of Functionalized Derivatives with Tailored Chemical Properties
Building upon the knowledge gained from the aforementioned research areas, the rational design and synthesis of novel derivatives of this compound represents a key future direction. The goal is to modulate the molecule's properties for specific applications, be it in materials science or as biological probes. mdpi.comresearchgate.net
Future synthetic campaigns should focus on:
Modulation of Redox Potential: Introducing electron-donating or electron-withdrawing groups onto either the benzoquinone or the phenyl ring to systematically tune the molecule's redox potential. This is crucial for applications in catalysis, redox flow batteries, or as tailored biological redox modulators.
Enhancement of Biological Activity: Based on SAR and computational models, synthesizing derivatives with modified substitution patterns to enhance potency and selectivity towards specific biological targets. nih.govresearchgate.net For instance, altering the substitution on the phenyl ring could significantly impact protein binding.
Introduction of Reporter Groups: Incorporating fluorescent tags or other reporter groups to create molecular probes for studying its biological interactions in real-time within cellular environments.
Polymerization and Material Science Applications: Designing and synthesizing derivatives that can be incorporated into polymers or other materials. The quinone moiety could impart redox activity, conductivity, or cross-linking capabilities to the resulting material.
A table outlining potential functionalization strategies is provided below.
Table 2: Strategies for the Rational Design of Functionalized Derivatives
| Modification Strategy | Target Property | Potential Functional Groups | Synthetic Approach |
| Tune Redox Potential | Electronics, Catalysis | -NO₂, -CN, -CF₃ (withdrawing); -OCH₃, -NH₂, -OH (donating) | Nucleophilic aromatic substitution, cross-coupling reactions |
| Increase Biological Potency | Target-specific binding | Amino, hydroxyl, or heterocyclic groups | Buchwald-Hartwig coupling, nucleophilic addition |
| Create Molecular Probes | Cellular imaging | Fluorescein, rhodamine, BODIPY | Amide coupling, click chemistry |
| Develop Functional Materials | Polymer properties | Vinyl, acrylate, or ethynyl (B1212043) groups | Standard polymerization precursor synthesis |
By systematically pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a compound of basic scientific interest into a versatile platform for the development of new technologies and therapeutic strategies.
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1,4-benzoquinone, and what reaction conditions optimize yield?
The compound can be synthesized via Meerwein arylation , where 1,4-benzoquinone reacts with 4-chloroaniline derivatives under controlled oxidative conditions. Alternatively, Suzuki-Miyaura cross-coupling employs 4-chlorophenylboronic acid and halogenated benzoquinone precursors, using palladium catalysts and mild bases (e.g., Na₂CO₃) in tetrahydrofuran/water mixtures. Reaction optimization includes temperature control (60–80°C) and inert atmospheres to prevent undesired side reactions . Purity is validated via gas chromatography (>99%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 249.9854 for C₁₂H₇ClO₂) and fragmentation patterns .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group; quinone carbonyls at δ 185–190 ppm) .
- FTIR Spectroscopy : Detects quinone C=O stretches (~1660 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- Gas Chromatography (GC) : Quantifies purity and monitors degradation products under thermal stress .
Q. How does the chlorophenyl substituent influence the compound’s electronic properties compared to unsubstituted 1,4-benzoquinone?
The electron-withdrawing Cl group increases the quinone’s oxidation potential, enhancing its stability as an electron acceptor. This alters redox behavior in electrochemical assays (e.g., cyclic voltammetry shows a ~0.3 V anodic shift in reduction potential) and modulates reactivity in Diels-Alder or nucleophilic addition reactions .
Advanced Research Questions
Q. What experimental designs are critical for evaluating this compound’s genotoxicity in mammalian cells?
- Micronucleus Assay : Treat cells (e.g., human lymphocytes or prostate epithelial cells) with 10–50 µM of the compound for 24–48 hours; score micronuclei formation via fluorescence microscopy after Giemsa staining .
- Telomere Length Analysis : Use quantitative PCR or fluorescence in situ hybridization (FISH) to measure telomere shortening in exposed cells, correlating with dose-dependent DNA damage .
- Reactive Oxygen Species (ROS) Detection : Employ carboxy-H₂DCFDA probes and flow cytometry to quantify ROS induction, linking oxidative stress to chromosomal instability .
Q. How does this compound act as a topoisomerase II poison, and what distinguishes its mechanism from etoposide?
The compound stabilizes topoisomerase II-DNA cleavage complexes by intercalating into DNA and forming covalent adducts with the enzyme’s catalytic tyrosine residues. Unlike etoposide, which primarily inhibits religation, this compound enhances the forward rate of DNA scission (kinetic studies show a 2.5-fold increase in cleavage efficiency at 10 µM). It also exhibits unique sequence specificity, preferentially targeting sites near leukemic chromosomal breakpoints (e.g., MLL gene locus) .
Q. What strategies mitigate oxidative stress and cytotoxicity induced by this compound in vitro?
- Antioxidant Cotreatment : N-acetylcysteine (NAC, 5 mM) or glutathione (GSH, 2 mM) preincubation reduces ROS levels by 60–80% in prostate epithelial cells, rescuing proliferation rates .
- Enzyme Inhibition : Blocking NADPH oxidase (e.g., apocynin) or mitochondrial electron transport chain (e.g., rotenone) attenuates superoxide production .
- DNA Repair Activation : Pharmacological upregulation of base excision repair (BER) pathways via PARP inhibitors (e.g., olaparib) decreases micronuclei frequency by 40% .
Q. How do environmental factors such as light or humidity affect the compound’s stability in experimental setups?
- Photodegradation : UV-Vis exposure (254 nm) induces quinone ring opening, forming chlorinated phenols (detected via LC-MS). Use amber glassware and minimize light exposure .
- Humidity Sensitivity : Hygroscopic degradation occurs above 60% relative humidity, generating 4-chlorophenol byproducts. Store desiccated at −20°C under argon .
- Vapor Pressure : High volatility (0.1 ppm odor threshold) necessitates fume hood use and real-time FTIR monitoring in chamber studies to correct for wall losses (~30% of total degradation) .
Methodological Considerations
Q. What controls are essential when studying this compound’s interaction with biological macromolecules?
- Reducing Agent Interference : Avoid dithiothreitol (DTT) or β-mercaptoethanol in buffers, as they reduce the quinone to hydroquinone, abolishing topoisomerase II poisoning .
- Protein Binding Controls : Include bovine serum albumin (BSA) or cytochrome c to account for nonspecific binding in fluorescence polarization assays .
- Solvent Compatibility : Use DMSO (≤0.1% v/v) to prevent solvent-induced cytotoxicity; validate with vehicle-only controls .
Q. How can computational modeling predict this compound’s reactivity in novel synthetic or biological contexts?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., C-3 position in the quinone ring) .
- Molecular Docking : Simulate binding to topoisomerase II’s ATPase domain (PDB ID: 1ZXM), identifying key hydrophobic interactions with the chlorophenyl group .
- QSAR Models : Relate substituent electronegativity to cytotoxicity (e.g., Hammett constants correlate with IC₅₀ in leukemia cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
